![molecular formula C17H22N4O3 B5504669 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that incorporate functional groups typical of acetamides, pyrazoles, and chromenes. These structures are often investigated for their potential pharmacological properties and chemical reactivity, contributing to various fields of chemical and pharmaceutical research.
Synthesis Analysis
Synthesis of related compounds often involves multistep reactions, including condensation, cyclization, and substitution reactions. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated the utility of these methods in generating complex structures with potential antioxidant activity (Chkirate et al., 2019). Similarly, the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine highlighted ring opening and closure reactions as critical steps (Halim & Ibrahim, 2022).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the solid-state structure of synthesized compounds. The structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, for example, was elucidated, revealing interesting planarity of the pyran ring, which is distinct from other similar compounds (Wang et al., 2005).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with metal ions, as seen in the formation of coordination complexes. These interactions can lead to the creation of supramolecular architectures via hydrogen bonding, as demonstrated in the study of Co(II) and Cu(II) complexes (Chkirate et al., 2019).
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the effect of hydrogen bonding on the self-assembly process. These complexes, along with the ligands, exhibit significant antioxidant activity, demonstrating their potential in medicinal chemistry for designing antioxidant agents. The study elaborates on the synthesis, characterization, and antioxidant evaluation of these compounds, highlighting their supramolecular architectures via various hydrogen bonding interactions (Chkirate et al., 2019).
Antimicrobial Activity
Research into novel heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents has led to the synthesis of derivatives through various reactions. These compounds, including pyrazole derivatives, have been evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Herbicide Mechanism
The chloroacetamides alachlor and metazachlor, containing pyrazol-1-ylmethyl acetamide groups, are used as herbicides for controlling annual grasses and broad-leaved weeds in various crops. Their mechanism involves the inhibition of fatty acid synthesis in target plants, highlighting the agricultural applications of such compounds (Weisshaar & Böger, 1989).
Anticancer Activity
The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored with the aim of finding new anticancer agents. The study tested the synthesized compounds on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, suggesting the potential of these derivatives as anticancer drugs (Al-Sanea et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-5-16(18)21(20-11)9-17(22)19-8-12-6-13-3-4-14(23-2)7-15(13)24-10-12/h3-5,7,12H,6,8-10,18H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPXKXSPHRXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

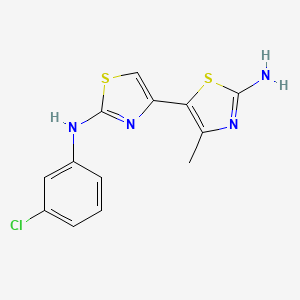
![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)
![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)
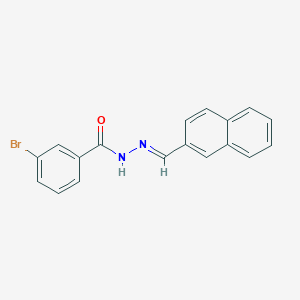
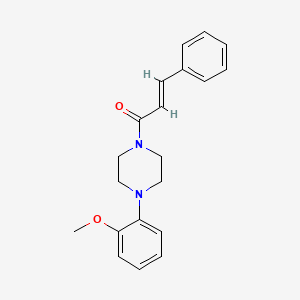
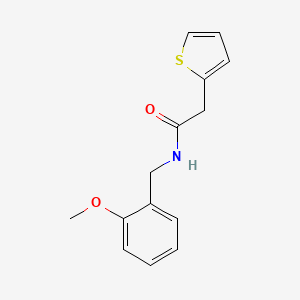
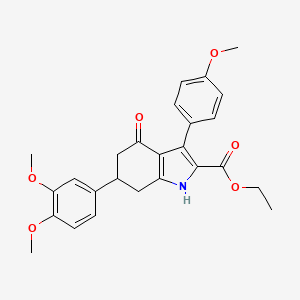
![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)
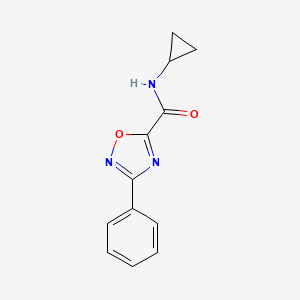
![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)